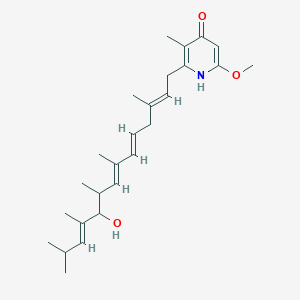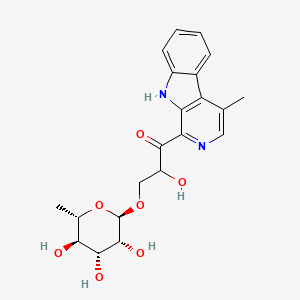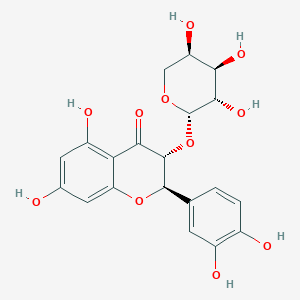
(+)-taxifolin 3-O-beta-D-arabinopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-taxifolin 3-O-beta-D-arabinopyranoside is a flavanone glycoside that is (+)-taxifolin substituted by a beta-D-arabinopyranosyl residue at position 3. It has a role as a metabolite. It is a beta-D-arabinopyranoside, a member of 3'-hydroxyflavanones, a flavanone glycoside, a monosaccharide derivative, a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a beta-D-arabinopyranose and a (+)-taxifolin.
Scientific Research Applications
Biological Activities and Molecular Mechanisms
(+)-Taxifolin 3-O-beta-D-arabinopyranoside, commonly known as taxifolin or dihydroquercetin, is a flavonoid found in onions, milk thistle, French maritime pine bark, and Douglas fir bark. It is recognized for its health-promoting effects, particularly its anti-inflammatory, anti-tumor, antimicrobial, antioxidant, cardiovascular, and hepatoprotective activities. The anti-cancer properties of taxifolin have been notably pronounced, demonstrated through various in vitro and in vivo models. Although promising, further research into the pharmacokinetics, molecular mechanisms, and safety profile is suggested for its development as a drug for human use (Sunil & Xu, 2019).
Pharmacological Characteristics and Anti-Cancer Potential
Taxifolin's wide range of health benefits has made it an intriguing compound for researchers, especially its potential as an anti-cancer agent. As a powerful antioxidant, taxifolin has displayed significant inhibitory activity against inflammation, malignancies, microbial infections, oxidative stress, cardiovascular diseases, and liver diseases. Its anti-cancer activity is particularly remarkable, showing little or no side effects on normal healthy cells. However, further investigations on its pharmacokinetic profile, detailed molecular mechanisms, and safety criteria are essential for its potential development into a therapeutic agent for humans (Das et al., 2021).
Non-Taxifolin Derived Flavonolignans
Although taxifolin is widely studied, there's a growing interest in "non-taxifolin" derived flavonolignans. These compounds, derived from other flavonoids like apigenin, luteolin, and naringenin, have demonstrated significant biological activities, often stronger than taxifolin-derived flavonolignans like silybin. These activities include anti-hepatotoxic, antioxidant, anti-inflammatory, anti-proliferative, anti-cancer, and vasorelaxing effects. The detailed study of these non-taxifolin derived flavonolignans could provide new insights into biomimetic synthesis, leading to compounds with greater activity and identifying new lead structures for biomedical research (Chambers et al., 2015).
properties
Product Name |
(+)-taxifolin 3-O-beta-D-arabinopyranoside |
|---|---|
Molecular Formula |
C20H20O11 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15-,17+,18-,19+,20+/m1/s1 |
InChI Key |
UKSPRKDZNYSFRL-DLFMYMFESA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-but-2-enedioic acid N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide dihydrate](/img/structure/B1247329.png)
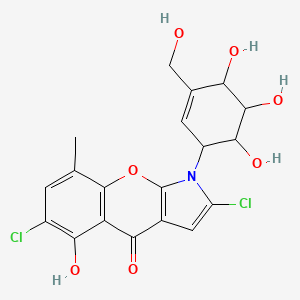

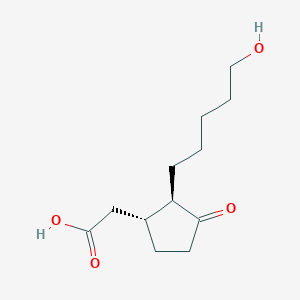
![4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride](/img/structure/B1247340.png)


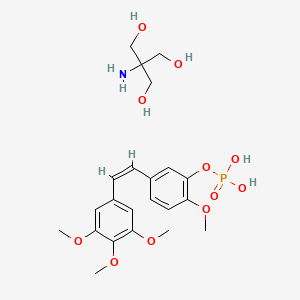
![5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene](/img/structure/B1247344.png)

